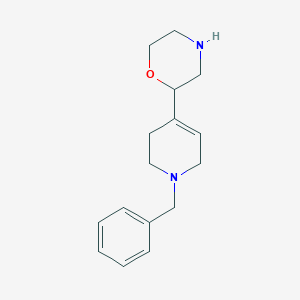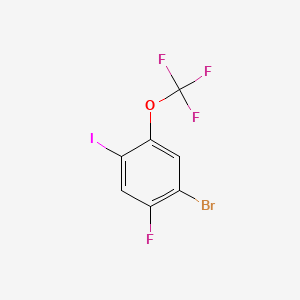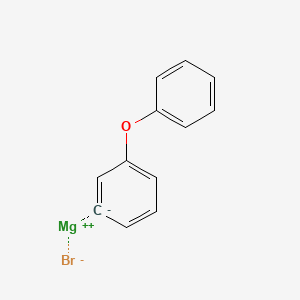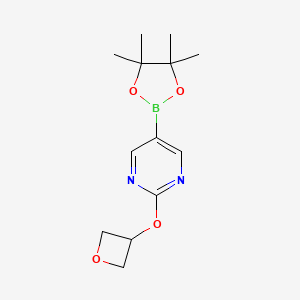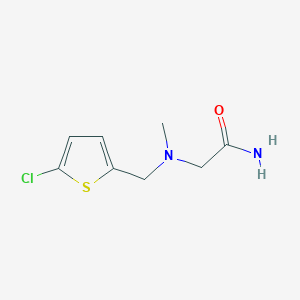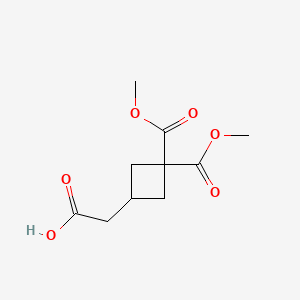
6-Benzyloxypyridin-2-ylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzyloxypyridin-2-ylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its reactivity with various electrophiles to form carbon-carbon bonds. This compound is particularly useful in the formation of complex organic molecules and is widely utilized in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 6-Benzyloxypyridin-2-ylmagnesium bromide typically involves the reaction of 6-benzyloxypyridine with magnesium in the presence of a halogen source, such as bromine, in an anhydrous solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Starting Materials: 6-benzyloxypyridine, magnesium turnings, bromine.
Solvent: Anhydrous tetrahydrofuran (THF).
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the magnesium is completely consumed, forming the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale Reactors: Use of large reactors equipped with efficient stirring and temperature control.
Inert Atmosphere: Maintaining an inert atmosphere throughout the process to avoid contamination.
Purification: The crude product is often purified by distillation or recrystallization to obtain the desired concentration of 0.25 M in THF.
Análisis De Reacciones Químicas
Types of Reactions
6-Benzyloxypyridin-2-ylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Used in cross-coupling reactions such as the Kumada coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Alkyl Halides: Methyl iodide, ethyl bromide.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Solvents: Anhydrous THF, diethyl ether.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Alkylated Products: Resulting from nucleophilic substitution reactions.
Biaryl Compounds: Produced through coupling reactions.
Aplicaciones Científicas De Investigación
6-Benzyloxypyridin-2-ylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and natural products.
Biology: Used in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Development of drug candidates and intermediates for pharmaceuticals.
Industry: Production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 6-Benzyloxypyridin-2-ylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity allows the compound to form new carbon-carbon bonds efficiently.
Molecular Targets: Carbonyl groups, alkyl halides.
Pathways Involved: Formation of tetrahedral intermediates in nucleophilic addition reactions, transition states in substitution and coupling reactions.
Comparación Con Compuestos Similares
6-Benzyloxypyridin-2-ylmagnesium bromide can be compared with other Grignard reagents and organomagnesium compounds:
2-Pyridylmagnesium Bromide: Similar structure but lacks the benzyloxy group, making it less sterically hindered.
Phenylmagnesium Bromide: More commonly used Grignard reagent with a simpler structure.
6-Methoxypyridin-2-ylmagnesium Bromide: Similar to this compound but with a methoxy group instead of a benzyloxy group, affecting its reactivity and steric properties.
Conclusion
This compound, 0.25 M in THF, is a valuable reagent in organic synthesis, offering unique reactivity and versatility. Its applications span across various fields, including chemistry, biology, medicine, and industry, making it an essential tool for researchers and industrial chemists alike.
Propiedades
Fórmula molecular |
C12H10BrMgNO |
|---|---|
Peso molecular |
288.42 g/mol |
Nombre IUPAC |
magnesium;6-phenylmethoxy-2H-pyridin-2-ide;bromide |
InChI |
InChI=1S/C12H10NO.BrH.Mg/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12;;/h1-8H,10H2;1H;/q-1;;+2/p-1 |
Clave InChI |
JOPSVFMLDXPOKA-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C[C-]=N2.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-((S)-1-(3-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanoyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14886783.png)

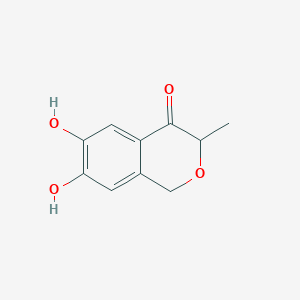

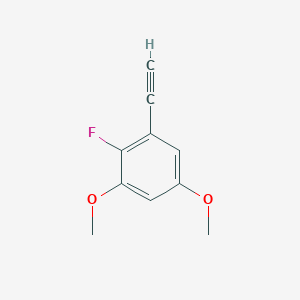
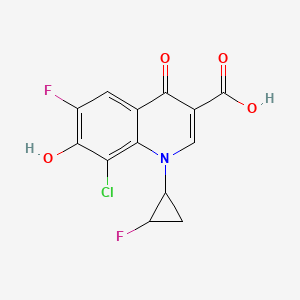

![2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14886817.png)
